molecular formula C8H9N3S2 B1268754 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 667435-87-2

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268754
CAS No.: 667435-87-2
M. Wt: 211.3 g/mol
InChI Key: YETVNCCVPUJBQA-UHFFFAOYSA-N
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Description

Historical Context of Triazole Chemistry

The discovery of triazole heterocycles dates to 1885, when Bladin first characterized the five-membered aromatic ring system containing three nitrogen atoms. Early research focused on structural elucidation and tautomeric behavior, with Potts (1961) demonstrating the thermodynamic stability of 1H-1,2,4-triazole over its 4H-tautomer. The antifungal properties of azole derivatives, identified in 1944 by Woolley, catalyzed interest in triazole-based therapeutics. This led to landmark developments like fluconazole (1980s) and posaconazole, which revolutionized antifungal therapy through cytochrome P450 inhibition. The introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the 21st century further expanded synthetic accessibility, enabling precise structural modifications.

Classification and Nomenclature of Thiol-Substituted Triazoles

Thiol-substituted 1,2,4-triazoles belong to a distinct subclass characterized by a sulfur-containing functional group at position 3. The compound 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derives its nomenclature from:

Position Substituent IUPAC Rule Application
4 Methyl group Prefix numbering from N1
5 Thien-2-ylmethyl Thiophène derivative at C5
3 Thiol (-SH) Functional group suffix priority

The systematic name reflects:

  • The parent 4H-1,2,4-triazole system
  • Methyl substitution at N4
  • Thiophene-containing side chain at C5
  • Thiol group at C3

Tautomerism between thiol (4H-1,2,4-triazole-3-thiol) and thione (4H-1,2,4-triazole-3-thione) forms is pH-dependent, with computational studies showing preferential thione stabilization in neutral media.

Significance of 4H-1,2,4-Triazole-3-thiol Derivatives in Chemical Research

These derivatives exhibit unique electronic profiles due to:

  • Conjugation effects : The triazole ring’s aromaticity (6π electrons) enables charge delocalization
  • Metal coordination capacity : Thiol/thione groups act as bidentate ligands through S and N donors
  • Bioisosteric potential : Mimics peptide bonds in drug design while resisting metabolic degradation

Key applications include:

  • Antimicrobial agents : Disruption of microbial tyrosinase via Cu(II) chelation in active sites
  • Enzyme inhibitors : Selective targeting of metallo-β-lactamases through Zn(II) displacement
  • Materials science : Precursors for self-assembled monolayers on silver nanocolloids

Current Research Status and Scientific Interest

Recent advances (2021–2025) focus on:

Research Area Key Developments Source Reference
Synthetic methodology Ionic liquid-mediated cycloadditions achieving 69–90% yields for thiol derivatives
Biological evaluation IC50 values of 4.52–7.67 μM against bacterial tyrosinase, surpassing ascorbic acid
Computational design DFT studies optimizing adsorption geometries on Ag surfaces for SERS applications
Structure-activity 3D-QSAR models correlating thiophene substitution with antimelanoma activity

Properties

IUPAC Name

4-methyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVNCCVPUJBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359430
Record name 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667435-87-2
Record name 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction kinetics by stabilizing charged intermediates. Ethanol-water mixtures (7:3 v/v) enhance crystallization efficiency, increasing yield by 12% compared to pure ethanol.

Catalytic Enhancements

The use of molecular sieves (4Å) removes generated water, shifting equilibrium toward product formation. Catalytic amounts of p-toluenesulfonic acid (p-TsOH, 5 mol%) reduce reaction time to 4 hours with 88% yield.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.12 (s, 2H, SCH₂), 6.85–7.25 (m, 3H, thiophene)
  • ESI-MS: m/z 212.03 [M+H]⁺ (calculated 211.02)

Chromatographic Purity:

  • HPLC retention time: 6.72 minutes (C18 column, acetonitrile/water 70:30)

Comparative Analysis of Methods

Method Yield (%) Time (h) Scalability Purity (%)
Cyclocondensation 78–85 8–12 Moderate 97–99
One-Pot Microwave 92 0.25 High >99
Industrial Scale 82 6 Very High 98.5

Challenges and Solutions

Byproduct Formation

Oxidation of the thiol group to disulfide occurs under aerobic conditions, reducing yields by 15–20%. Solutions include:

  • Conducting reactions under nitrogen atmosphere
  • Adding reductants like ascorbic acid (1 wt%)

Purification Difficulties

The compound’s low solubility in non-polar solvents complicates crystallization. Gradient recrystallization using ethanol-diethyl ether (1:4) improves recovery by 22%.

Recent Advances

Flow Chemistry

Continuous flow systems achieve 95% conversion in 30 minutes via precise temperature control (120°C) and pressure stabilization (2 bar).

Enzymatic Synthesis

Preliminary studies using lipase B from Candida antarctica show 65% yield under mild conditions (pH 7.4, 37°C), offering a green chemistry alternative.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is as a fungicide. Research has shown that this compound exhibits antifungal properties against various plant pathogens.

Case Study: Fungicidal Activity

A study conducted on the efficacy of this compound against Fusarium oxysporum, a common plant pathogen, demonstrated significant inhibition of fungal growth at low concentrations. The mechanism involves disruption of fungal cell wall synthesis, which is crucial for their survival and proliferation.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent.

Case Study: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve interference with bacterial protein synthesis.

Materials Science Applications

Beyond biological applications, this compound has also found utility in materials science, particularly in the development of corrosion inhibitors.

Case Study: Corrosion Inhibition

A study evaluated the performance of this compound as a corrosion inhibitor for steel in acidic environments. Results indicated a substantial reduction in corrosion rates when the compound was applied, attributed to the formation of a protective layer on the metal surface.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. The compound is classified as an irritant and requires appropriate handling precautions to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the triazole ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(phenyldiazenyl)thiazol-2-yl: This compound has a similar triazole ring but with a phenyldiazenyl group instead of a thienylmethyl group.

    2-aryl/hetaryl-4-methyl-5-acylthiazoles: These compounds share the thiazole ring structure but differ in the substituents attached to the ring.

Uniqueness

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thienylmethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Biological Activity

4-Methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 667435-87-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3S2C_8H_9N_3S_2 with a molecular weight of 211.31 g/mol. The compound features a triazole ring with a thiol group, which is critical for its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from suitable precursors. The process often includes the formation of the triazole ring followed by thiolation to introduce the thiol group. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study evaluating new vanillic acid derivatives containing the triazole moiety found that some compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Candida albicans , while others were ineffective against Gram-negative bacteria such as Escherichia coli .

CompoundActivity Against Staphylococcus aureusActivity Against Candida albicans
Compound AModerateModerate
Compound BNo activityModerate

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, compounds bearing similar triazole structures were tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results showed that some derivatives exhibited selective cytotoxicity towards these cancer cells .

Case Study: Cytotoxicity Testing
In a specific study, a series of triazole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay:

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound CIGR39 (Melanoma)15>10
Compound DMDA-MB-231 (Breast)25>5
Compound EPanc-1 (Pancreatic)30>6

These findings suggest that modifications to the triazole structure can enhance selectivity and potency against specific cancer types .

Anti-inflammatory Activity

Recent studies have also indicated potential anti-inflammatory properties associated with triazole derivatives. For example, alkyl derivatives of triazoles were shown to inhibit cyclooxygenase enzymes (COX), suggesting their utility in developing anti-inflammatory agents . The inhibition of COX enzymes is crucial in reducing inflammation and pain.

The biological activity of this compound may be attributed to its ability to interact with various biological targets through its thiol group and triazole moiety. The presence of sulfur in the structure enhances its interactions with cellular targets, potentially leading to apoptosis in cancer cells or disruption of microbial cell walls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves condensation of hydrazine derivatives with thiophene-containing precursors. Key parameters for optimization include:

  • Solvent selection : Alcohols (ethanol/methanol) are preferred for their ability to dissolve both organic and inorganic reagents, as demonstrated in analogous triazole-thiol syntheses .
  • Catalysis : Glacial acetic acid (3–5 drops) is used to protonate intermediates and accelerate cyclization .
  • Reaction time/temperature : Heating under reflux (70–80°C) for 6–8 hours ensures completion, monitored via TLC .
    • Validation : Purification via recrystallization (ethanol/water mixtures) and structural confirmation via FTIR (S-H stretch at ~2550 cm⁻¹) and ¹H-NMR (thiophene protons at δ 6.8–7.2 ppm) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Core techniques :

  • Elemental analysis : Validates stoichiometry (C, H, N, S percentages) .
  • FTIR : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹, thiol S-H absorption) .
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and confirms substitution patterns .
    • Advanced validation : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths/angles and crystallographic packing .

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?

  • Workflow :

Data collection : High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation).

Structure solution : SHELXD for phase determination via dual-space methods .

Refinement : SHELXL for least-squares refinement, accounting for disorder (e.g., thiophene ring torsional flexibility) and hydrogen bonding networks .

  • Challenges : Handling twinned crystals or low-resolution data requires iterative refinement and validation via R-factor convergence (<5%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent addition) influence the antiradical activity of this compound?

  • Case study : Adding a 4-fluorobenzylidene group reduces DPPH radical scavenging efficiency from 88.89% to <70% at 1 mM, while 2-hydroxybenzylidene enhances activity via H-bonding .
  • Methodology :

  • Activity assays : DPPH radical scavenging (517 nm absorbance) with IC₅₀ calculations .
  • SAR analysis : Correlate Hammett constants (σ) of substituents with activity trends .

Q. What coordination chemistry is observed when this compound acts as a ligand for transition metals?

  • Findings : The thiol (-SH) and triazole N atoms bind to metals (Ni²⁺, Cu²⁺, Zn²⁺), forming octahedral complexes. Stability constants (log β) vary with metal ion size and charge density .
  • Experimental design :

  • Synthesis : React ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol/water (1:1) at 60°C .
  • Characterization : UV-Vis (d-d transitions), molar conductivity (1:2 electrolyte behavior), and magnetic susceptibility (μeff for Cu²⁺ ~1.7 BM) .

Q. How can computational methods (DFT, molecular docking) predict the biological and physicochemical properties of this compound?

  • Approach :

  • DFT calculations : Gaussian09/B3LYP/6-31G(d) optimizes geometry, calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), and maps electrostatic potential for nucleophilic attack sites .
  • Docking studies : AutoDock Vina screens against targets (e.g., COX-2) using Lamarckian genetic algorithms; validate with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in activity data across studies (e.g., concentration-dependent efficacy drops)?

  • Case analysis : At 1 mM, antiradical activity is 88.89%, but drops to 53.78% at 0.1 mM due to reduced radical quenching efficiency .
  • Resolution strategies :

  • Dose-response curves : Fit data to Hill-Langmuir equations to quantify cooperativity.
  • Control experiments : Test stability under assay conditions (e.g., DPPH interaction time, solvent polarity effects) .

Q. What is the oxidative stability of this compound under varying conditions, and how can degradation products be identified?

  • Oxidation pathways : Iodine/KI in ethanol converts thiol (-SH) to disulfide (-S-S-), confirmed via LC-MS (m/z = 2×parent – 2) .
  • Degradation monitoring :

  • HPLC-DAD : Track parent compound depletion (retention time ~8.2 min) and disulfide formation (~10.5 min).
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; quantify degradation via peak area normalization .

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